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Compound of Interest

Compound Name: Butoconazole Impurity 9
CAS No.: 98011-62-2
Cat. No.: B601251
Get Quote
. J

Executive Summary

Butoconazole Impurity 9 is a process-related impurity identified in the synthesis of the
antifungal agent Butoconazole Nitrate. While "Impurity 9" is a vendor-specific designation
(primarily associated with reference standard suppliers like TLC Pharmaceutical Standards and
Axios Research), it consistently refers to the dehydrated alkene derivative of the key
chlorohydrin intermediate.

Chemical Identity:

Common Name: Butoconazole Impurity 9[1][2][3][4][5][6][7][8]

Chemical Name: (E)-1-chloro-4-(4-chlorophenyl)but-2-ene

Molecular Formula:

[1]

Molecular Weight: 201.10 g/mol [8]
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e Primary Origin: Acid-catalyzed dehydration of the intermediate 1-chloro-4-(4-
chlorophenyl)butan-2-ol.

> Note on Nomenclature: In some catalog listings (e.g., Alentris), "Impurity 9" is occasionally
mapped to the thio-alcohol intermediate (

). However, the consensus among major reference standard manufacturers defines Impurity 9
as the

alkene described below. This guide focuses on the
structure as the primary definition.

Chemical Structure & Identification[2][8][10][11]
Structural Representation

The molecule consists of a linear butene chain substituted with a chlorine atom at the C1
position and a p-chlorophenyl group at the C4 position. The double bond is typically in the trans
(E) configuration, which is thermodynamically favored during elimination reactions.

SMILES:CICC=CCC1=CC=C(Cl)C=C1 InChIlKey:VMGHYAYPTGFWEV-UHFFFAOYSA-N
(Analogous backbone)[9]

hvsicochemical ies[11]

Property Value

Molecular Formula

Molecular Weight 201.10 Da

Exact Mass 200.0160 Da

Appearance Colorless to pale yellow oil (at RT)
Solubility Soluble in Methanol, Acetonitrile, DCM;

Insoluble in Water

Functional Groups

Allylic Chloride, Aryl Chloride, Internal Alkene
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Formation Mechanism & Synthesis Pathway[1][12]
[13]

Butoconazole is synthesized via a multi-step pathway involving the opening of epoxides or the
manipulation of chlorohydrins. Impurity 9 is formed via the dehydration of the key intermediate
Butoconazole Impurity 1 (1-chloro-4-(4-chlorophenyl)butan-2-ol).

Mechanism

During the activation of the secondary alcohol (Impurity 1) to a leaving group (e.g., mesylate or
chloride) intended for nucleophilic displacement by imidazole or thiol, acidic conditions or
elevated temperatures can trigger an E1 or E2 elimination reaction. This removes a water
molecule (or the activated leaving group), creating a double bond between C2 and C3.

Pathway Diagram

The following diagram illustrates the divergence point where the main synthetic pathway splits

to form Impurity 9.
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Caption: Synthesis pathway showing the divergence of Impurity 9 via elimination from the
chlorohydrin intermediate.

Analytical Characterization

Detecting Impurity 9 requires specific chromatographic conditions due to its lack of the
imidazole ring (reducing basicity) and the sulfur moiety (altering UV absorption).

HPLC/UPLC Method Parameters
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Because Impurity 9 is non-polar compared to the parent API, it typically elutes at a different
relative retention time (RRT).

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 pm).
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile.

o Gradient: High organic hold required to elute the lipophilic alkene.

e Detection: UV at 220 nm (The alkene and chlorobenzene chromophores absorb here; it
lacks the strong absorbance of the thio-ether linkage found in the API).

Mass Spectrometry (LC-MS)[1]

« lonization: Electrospray lonization (ESI) in Positive mode.
e Parent lon:

(Characteristic chlorine isotope pattern 9:6:1 for two Cl atoms).

o Fragmentation: Loss of the allylic chloride (

) is a common fragmentation pathway.

Regulatory & Toxicological Context

o Classification: Process-Related Impurity (ICH Q3A).

o Genotoxicity Concern: As an alkylating agent (allylic chloride), Impurity 9 possesses a
structural alert for genotoxicity (mutagenicity). The allylic chloride moiety is reactive toward
nucleophiles (like DNA).

o Control Limits: Due to the structural alert (Cohort of Concern), this impurity must typically be
controlled to TTC (Threshold of Toxicological Concern) levels (e.g., < 1.5 p g/day ) unless
Ames negative data is provided.
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 Purification: It is effectively removed during crystallization of the final Nitrate salt, as Impurity
9 does not form a salt with nitric acid (lacking the basic imidazole nitrogen).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: Chemical Structure & Profile of
Butoconazole Impurity 9]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b601251/docs#technical-guide-chemical-structure-
profile-of-butoconazole-impurity-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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